

Application Note: Spectrophotometric Quantification of Troxerutin in Solution

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Compound of Interest

Compound Name: Troxerutin

Cat. No.: B7802988

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Introduction

Troxerutin, a derivative of the natural bioflavonoid rutin, is a vasoprotective agent used in the treatment of venous insufficiency and related conditions.[1] Accurate and precise quantification of **Troxerutin** in solution is crucial for quality control, formulation development, and various research applications. This application note provides a detailed protocol for the quantification of **Troxerutin** using a simple, cost-effective, and reliable UV-Vis spectrophotometric method.

Principle

The method is based on the principle that **Troxerutin** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a **Troxerutin** solution is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorbance (λ_{max}), the concentration of **Troxerutin** in an unknown sample can be determined by comparing it to a standard calibration curve.

Materials and Reagents

- **Troxerutin** reference standard
- Acetic acid (analytical grade)

- Distilled or deionized water
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer (e.g., Shimadzu-1700 Double Beam)[2]
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Sonicator

Experimental Protocol

Preparation of 0.1 M Acetic Acid Solution (Solvent)

A 0.1 M acetic acid solution is prepared by diluting glacial acetic acid with distilled water. This solution serves as the solvent for the preparation of all **Troxerutin** solutions.

Determination of Wavelength of Maximum Absorbance (λ_{max})

A standard solution of **Troxerutin** (e.g., 10 $\mu\text{g/mL}$) is prepared in 0.1 M acetic acid. The solution is then scanned in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength at which maximum absorbance occurs. The λ_{max} for **Troxerutin** in 0.1 M acetic acid is approximately 348 nm.[2][3]

Preparation of Standard Stock Solution

Accurately weigh 25 mg of **Troxerutin** reference standard and transfer it to a 50 mL volumetric flask. Dissolve the standard in 0.1 M acetic acid and make up the volume to the mark to obtain a standard stock solution with a concentration of 500 $\mu\text{g/mL}$.[2]

Preparation of Working Standard Solutions and Construction of Calibration Curve

A series of working standard solutions are prepared by diluting the standard stock solution with 0.1 M acetic acid. A typical concentration range for the calibration curve is 5-40 µg/mL. For example, prepare solutions with concentrations of 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL. The absorbance of each working standard solution is measured at the predetermined λ_{max} (348 nm) against a 0.1 M acetic acid blank. A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations.

Preparation of Sample Solution (from Tablet Formulation)

For the analysis of a tablet formulation, twenty tablets are accurately weighed and finely powdered. A quantity of the powder equivalent to 25 mg of **Troxerutin** is transferred to a 100 mL volumetric flask. Approximately 70 mL of 0.1 M acetic acid is added, and the flask is sonicated for 10 minutes to ensure complete dissolution of the drug. The solution is then diluted to the mark with 0.1 M acetic acid and filtered through a suitable filter paper. A suitable aliquot of the filtrate is further diluted with 0.1 M acetic acid to obtain a final concentration within the linearity range of the calibration curve.

Quantification of Troxerutin in the Sample

The absorbance of the final sample solution is measured at 348 nm using 0.1 M acetic acid as a blank. The concentration of **Troxerutin** in the sample solution is determined using the equation of the line obtained from the calibration curve ($y = mx + c$), where 'y' is the absorbance of the sample, 'm' is the slope, and 'x' is the concentration.

Data Presentation

The quantitative data for the spectrophotometric method for **Troxerutin** analysis is summarized in the tables below.

Table 1: Optical Characteristics and Validation Parameters

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	348 nm	N/A
Linearity Range	5 - 40 $\mu\text{g/mL}$	
Regression Equation ($y = mx + c$)	$y = 0.033x + 0.004$	
Correlation Coefficient (r^2)	0.9996	
Limit of Detection (LOD)	0.2628 $\mu\text{g/mL}$	
Limit of Quantification (LOQ)	0.7966 $\mu\text{g/mL}$	

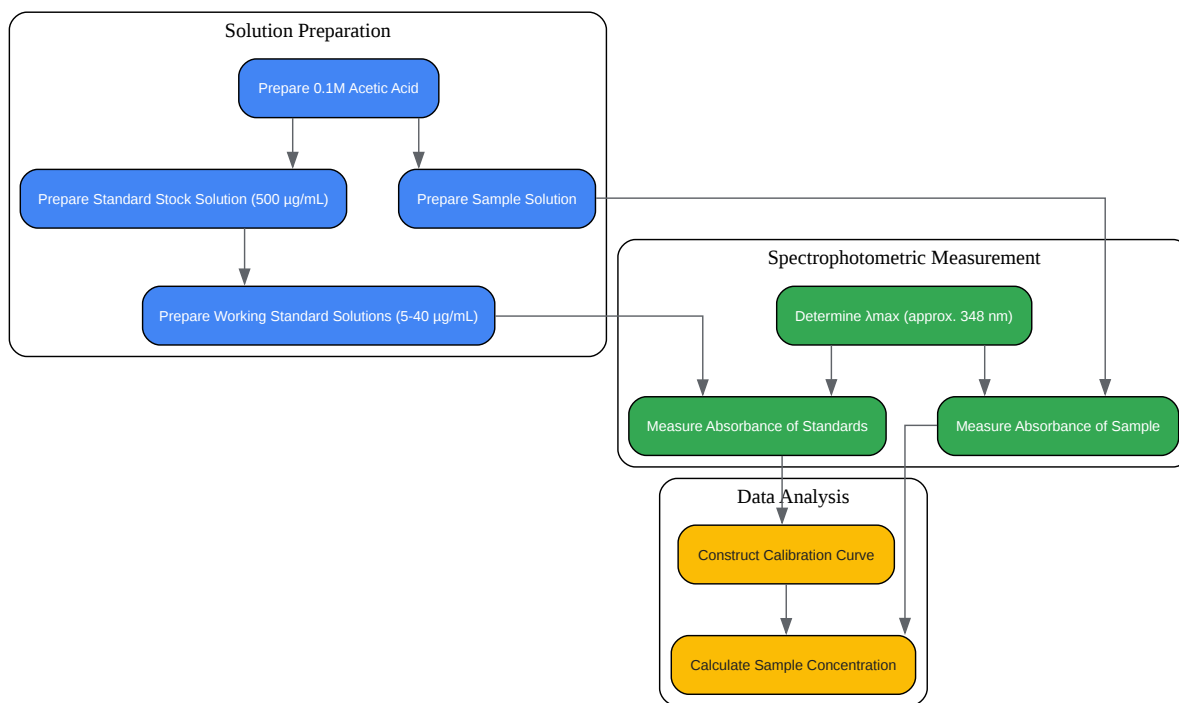
Table 2: Accuracy (Recovery Study)

Amount of Drug Added ($\mu\text{g/mL}$)	Amount of Drug Found ($\mu\text{g/mL}$)	% Recovery	% RSD	Reference
8	7.98	99.75	< 2	
10	10.05	100.5	< 2	
12	11.95	99.58	< 2	

Table 3: Precision

Parameter	% RSD	Reference
Intraday Precision (n=6)	< 2	
Interday Precision (n=6)	< 2	

Visualizations



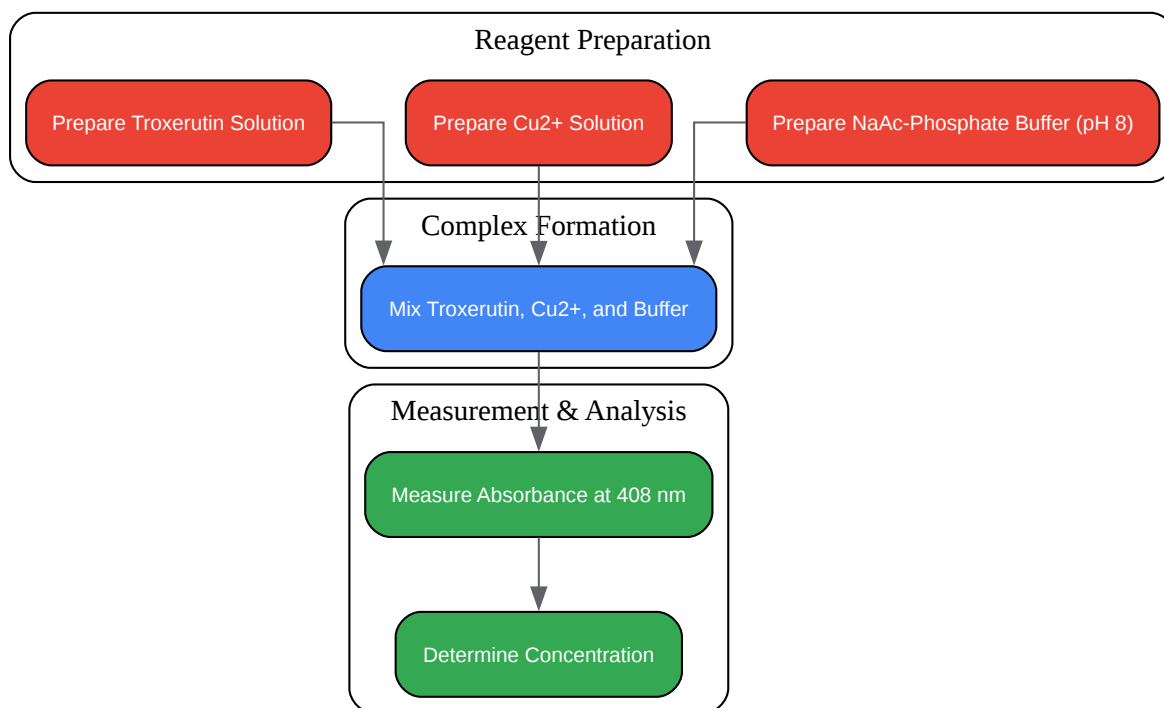
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Caption: Experimental workflow for spectrophotometric quantification of **Troxerutin**.

Alternative Method: Complexation with Cu²⁺

An alternative spectrophotometric method involves the formation of a stable complex between **Troxerutin** and Cu²⁺ ions in a NaAc-phosphate buffer at pH 8. This complex exhibits a distinct

characteristic absorption peak at 408 nm. The absorbance of the complex is proportional to the **Troxerutin** concentration, providing an indirect method for its quantification.



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Caption: Workflow for the indirect spectrophotometric quantification of **Troxerutin** via Cu^{2+} complexation.

Conclusion

The described UV-Vis spectrophotometric method is a simple, rapid, accurate, and precise technique for the quantification of **Troxerutin** in solution. It is suitable for routine quality control analysis and various research applications in the pharmaceutical industry. The validation parameters presented demonstrate the reliability of the method.

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References

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